molecular formula C19H21NO2 B1667923 Beloxepin CAS No. 135928-30-2

Beloxepin

Cat. No. B1667923
M. Wt: 295.4 g/mol
InChI Key: RPMDQAYGQBREBS-VQIMIIECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beloxepin, also known as ADL-6906;  ORG-4428, is an oral dual selective serotonin and norepinephrine uptake inhibitor.

Scientific Research Applications

Neural Plasticity and Visual Function

Research has shown that certain antidepressants like fluoxetine, which are similar in function to Beloxepin, can restore neuronal plasticity in the adult visual system. Chronic administration of these drugs reinstates ocular dominance plasticity and promotes the recovery of visual functions in adult animals. This effect is facilitated by reduced intracortical inhibition and increased expression of brain-derived neurotrophic factor in the visual cortex, suggesting potential clinical applications in treating visual impairments like amblyopia and uncovering new mechanisms for the therapeutic effects of antidepressants (Vetencourt et al., 2008).

Cancer Clinical Trials Inclusivity

In the realm of clinical research, especially in cancer clinical trials, it's crucial to include diverse populations to ensure the applicability and validity of research findings. Historically excluded groups need representation in clinical trials unless there are compelling scientific and ethical reasons for exclusion. For instance, individuals with HIV infection should not be arbitrarily excluded from participation in clinical cancer treatment trials. This inclusivity is vital for fairness and justice in medical research and ensures that the research data are valid for a broader population, reflecting a comprehensive approach to therapeutic development (Persad et al., 2008).

Neuropharmacology and ADHD

Beloxepin's structural relatives, like Atomoxetine, are primarily used in treating attention-deficit/hyperactivity disorder (ADHD) and are known to alter neurotransmitter levels in various brain regions. These drugs significantly increase extracellular levels of norepinephrine and dopamine in the prefrontal cortex, which is implicated in attention and memory, potentially underlying their therapeutic effects. Unlike psychostimulants used in ADHD therapy, they do not increase dopamine levels in the striatum or nucleus accumbens, indicating no motoric or drug abuse liabilities. This specificity makes them valuable for studying neurotransmission in relation to cognitive and attention disorders (Bymaster et al., 2002).

Pharmacokinetics and Pharmacogenomics

Understanding the pharmacokinetics and pharmacogenomics of drugs like Beloxepin is crucial for effective treatment. Atomoxetine, for instance, has complex metabolism and disposition primarily governed by the cytochrome P450 (CYP) 2D6 enzyme. Genetic polymorphisms in this enzyme can lead to substantial variability in drug exposure, affecting the drug's effectiveness and safety. Pharmacogenomic insights can guide dosage adjustments and optimize treatment efficacy for individual patients based on their genetic makeup (Yu et al., 2016).

properties

CAS RN

135928-30-2

Product Name

Beloxepin

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

(2R,7R)-4,16-dimethyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaen-7-ol

InChI

InChI=1S/C19H21NO2/c1-13-6-5-7-14-16-12-20(2)11-10-19(16,21)15-8-3-4-9-17(15)22-18(13)14/h3-9,16,21H,10-12H2,1-2H3/t16-,19-/m0/s1

InChI Key

RPMDQAYGQBREBS-VQIMIIECSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)[C@@H]3CN(CC[C@@]3(C4=CC=CC=C4O2)O)C

SMILES

CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C

Canonical SMILES

CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C

Appearance

Solid powder

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,2,3,4,4a,13b-hexahydro-2,10-dimethyldibenz(2,3:6,7)oxepino(4,5-c)pyridin-4a-ol
ORG 4428
ORG4428

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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